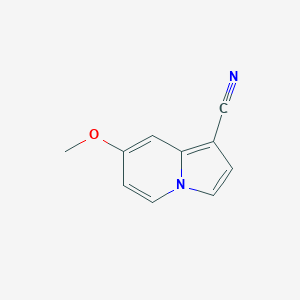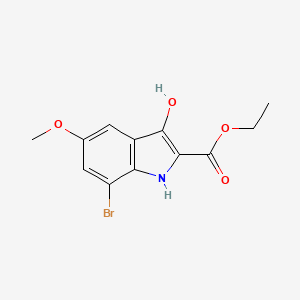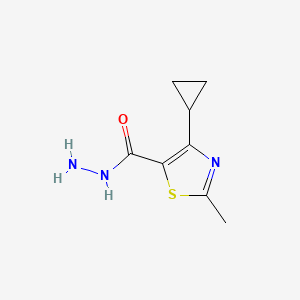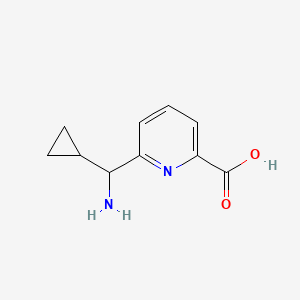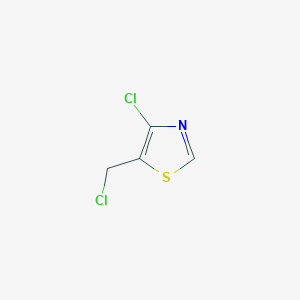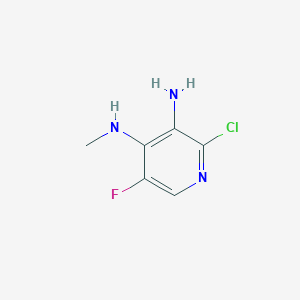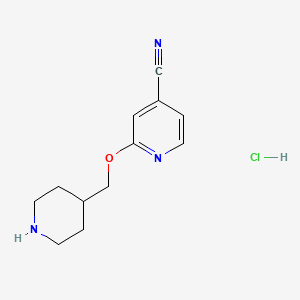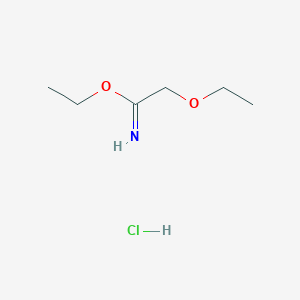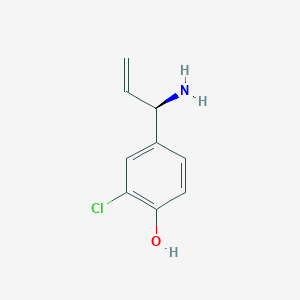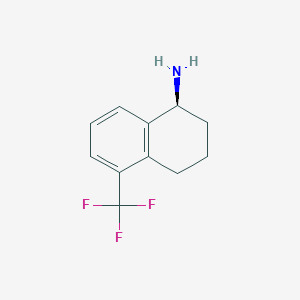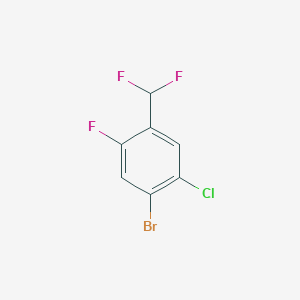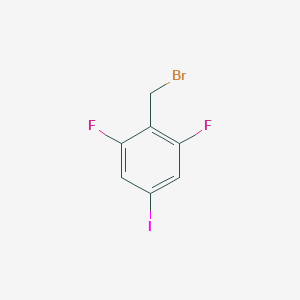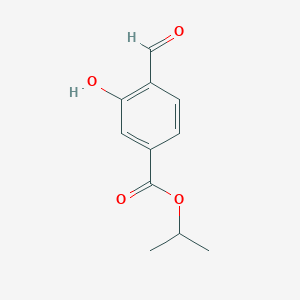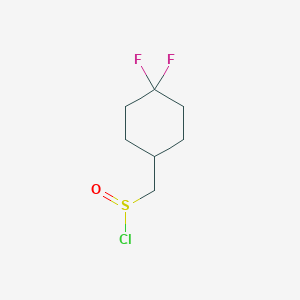
(4,4-Difluorocyclohexyl)methanesulfinic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluorocyclohexyl)methanesulfinic chloride is a chemical compound with the molecular formula C7H11ClF2O2S It is a derivative of cyclohexane, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms, and a methanesulfinic chloride group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)methanesulfinic chloride typically involves the reaction of 4,4-difluorocyclohexanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfinyl chloride, which is then converted to the final product. The reaction conditions usually involve refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorocyclohexyl)methanesulfinic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic chloride group to a sulfinyl group or a thiol.
Substitution: The chlorine atom in the sulfinic chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Sulfinyl compounds or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4,4-Difluorocyclohexyl)methanesulfinic chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)methanesulfinic chloride involves its reactivity with various molecular targets. The sulfinic chloride group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in synthetic chemistry to modify or functionalize other compounds. The molecular pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
(4,4-Difluorocyclohexyl)methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfinic chloride group.
(4,4-Difluorocyclohexyl)methanesulfinyl chloride: Similar structure but with a sulfinyl chloride group.
Uniqueness
(4,4-Difluorocyclohexyl)methanesulfinic chloride is unique due to the presence of the sulfinic chloride group, which imparts distinct reactivity compared to sulfonyl and sulfinyl derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C7H11ClF2OS |
|---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)methanesulfinyl chloride |
InChI |
InChI=1S/C7H11ClF2OS/c8-12(11)5-6-1-3-7(9,10)4-2-6/h6H,1-5H2 |
InChI Key |
SWLNXFHCIUXHNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CS(=O)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


